molecular formula C23H19N3O3S B2805163 4-((2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 899998-82-4

4-((2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No. B2805163
CAS RN: 899998-82-4
M. Wt: 417.48
InChI Key: AZLFBWGUDIHNFV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[e][1,2,4]thiadiazin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures like 1,2,4-triazole derivatives are known to participate in cycloaddition reactions .

Scientific Research Applications

Applications in Food and Beverage Safety

Compounds structurally related to the queried chemical have been evaluated for their safety in food and beverage applications. For example, two flavors with modifying properties, structurally similar to the query compound, have undergone toxicological evaluation, demonstrating minimal oxidative metabolism, lack of genotoxic concerns, and no observed adverse effect levels (NOAELs) in subchronic oral toxicity studies. These findings suggest potential applications of related compounds in enhancing food and beverage flavors without adverse health effects (Arthur et al., 2015).

Synthetic Methodologies and Chemical Transformations

Research on benzothiadiazine dioxides includes studies on synthetic methodologies for generating novel compounds with potential biological activities. For instance, novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, highlighting a methodological approach to developing compounds that might exhibit antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).

Antimicrobial and Antioxidant Properties

The structural framework of benzothiadiazine dioxides allows for the exploration of antimicrobial and antioxidant properties. Synthesized compounds in this class have shown promise as potential antimicrobial agents against a range of bacterial strains, suggesting that similar compounds might be explored for their efficacy in combating microbial infections (Bhatt et al., 2013).

Potential in Cancer Therapy

Compounds bearing the benzothiadiazine moiety have been investigated for their anticancer activities, with some derivatives displaying moderate to good inhibitory activity against various cancer cell lines. This suggests that with appropriate structural modifications, compounds similar to the queried chemical might find applications in cancer research or as leads for anticancer drug development (Kamal et al., 2011).

properties

IUPAC Name

4-[[2-(3,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-16-7-12-20(13-17(16)2)26-23(27)25(15-19-10-8-18(14-24)9-11-19)21-5-3-4-6-22(21)30(26,28)29/h3-13H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLFBWGUDIHNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

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